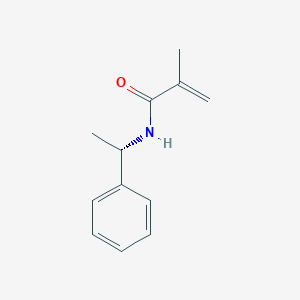

L-N-(alpha-Phenylethyl)methacrylamide

Description

Methacrylamide (C₄H₇NO) is a versatile monomer used to synthesize polymers with tailored properties, including high strength, thermal stability, and adhesion . Derivatives of methacrylamide are widely employed in biomedical, industrial, and materials science applications due to their customizable side chains. For example, poly(methacrylamide)s containing amino acids or catechol groups exhibit self-assembly, stimuli-responsiveness, and bioadhesion .

Properties

IUPAC Name |

2-methyl-N-[(1S)-1-phenylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLWLYFJFFNEMV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Phenethyl-Substituted Methacrylamides

Phenethyl-substituted methacrylamides differ in solubility, polymerization efficiency, and application:

Key Findings :

Hydroxypropyl Methacrylamide (HPMA) Copolymers

HPMA-based copolymers are biocompatible and used extensively in drug delivery:

Comparison with L-N-PEMA :

Pyrimidine- and Amino Acid-Modified Methacrylamides

Key Differences :

- Pyrimidine-modified methacrylamides excel in sensing due to π-π stacking interactions, whereas amino acid-based variants prioritize biocompatibility .

- L-N-PEMA’s chiral phenethyl group could similarly enhance enantioselectivity in sensors or catalysts.

Dopamine Methacrylamide (DMA) Derivatives

DMA derivatives polymerize into adhesives with tunable properties:

| Property | DMA-Based Polymer | Non-Catechol Analog (e.g., HPMA) |

|---|---|---|

| Adhesion Strength (MPa) | 2.5–3.8 | 0.5–1.2 |

| Solubility in Water | Insoluble (requires copolymers) | Highly soluble |

| Thermal Stability (Tₐ, °C) | 220–250 | 150–180 |

Implications for L-N-PEMA :

Tables of Critical Data

Table 2: Biomedical Performance of HPMA Copolymers

| Copolymer | Antibody Induction (Mice) | Drug Loading (%) |

|---|---|---|

| HPMA-Gly-Gly-OH (1%) | Low | 12–15 |

| HPMA-Acap-Phe-OH | Moderate | 18–22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.